2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is an organic compound characterized by its chlorine atom, cyclopropyl group, and methyl-piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide typically involves the following steps:
Starting materials: : Chlorine-substituted acetic acid derivatives and N-cyclopropyl-piperidine intermediates.
Reaction conditions: : Acidic or basic environments with controlled temperatures to facilitate specific reaction pathways.
Industrial Production Methods
In an industrial setting, the production involves large-scale reactions in continuous flow reactors, where temperature, pressure, and catalyst concentrations are meticulously regulated to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions forming sulfoxides and sulfones.
Reduction: : Can be reduced to amines using hydrogenation or hydride transfer reagents.
Substitution: : Halide group can be substituted with other nucleophiles (e.g., hydroxyl, alkoxy groups).
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminium hydride or palladium on carbon.
Substitution: : Use of nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: : Formation of more polar oxidized derivatives.
Reduction: : Generation of corresponding amines.
Substitution: : Formation of new derivatives based on the substituted group.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide has a wide array of scientific research applications:
Chemistry: : Used as an intermediate for synthesizing complex organic molecules.
Biology: : Studied for its interactions with biological receptors and enzymes.
Medicine: : Potential precursor for pharmaceutical compounds, especially in the treatment of neurological disorders.
Industry: : Utilized in the synthesis of materials with specific properties (e.g., polymers, resins).
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biochemical pathways being modulated.
Comparison with Similar Compounds
2-Chloro-N-cyclopropylacetamide
1-Methylpiperidine-3-carboxylic acid
Cyclopropylamine derivatives
This compound's unique structure provides distinct advantages in its reactivity and application potential in various fields.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(8-13)14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOOJYVEWZIHON-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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